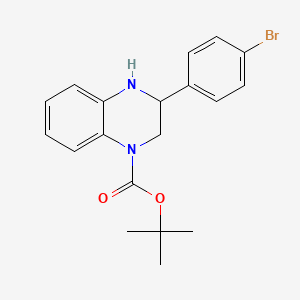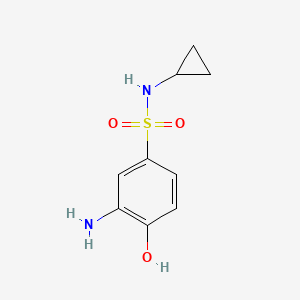
3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide
Overview
Description
3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide is an organic compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol.
Scientific Research Applications
3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The compound has several hazard statements associated with it: H302, H315, H319, H332, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Preparation Methods
The synthesis of 3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide involves several steps. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the benzene ring.
Sulfonation: Addition of the sulfonamide group to the benzene ring.
Amination: Introduction of the amino group to the benzene ring.
Hydroxylation: Addition of the hydroxyl group to the benzene ring.
The reaction conditions for these steps typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino and hydroxyl groups can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonamide can be compared with other similar compounds, such as:
- 4-amino-N-cyclopropyl-3-hydroxybenzene-1-sulfonamide
- 3-amino-N-cyclopropyl-4-methoxybenzene-1-sulfonamide
- 3-amino-N-cyclopropyl-4-hydroxybenzene-1-sulfonic acid
These compounds share similar structural features but differ in the position or nature of functional groups, which can lead to differences in their chemical reactivity and biological activities .
Properties
IUPAC Name |
3-amino-N-cyclopropyl-4-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c10-8-5-7(3-4-9(8)12)15(13,14)11-6-1-2-6/h3-6,11-12H,1-2,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCYXVUIFJJFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1372469.png)
![3-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B1372471.png)

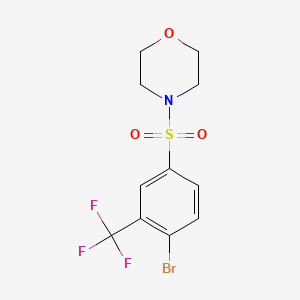
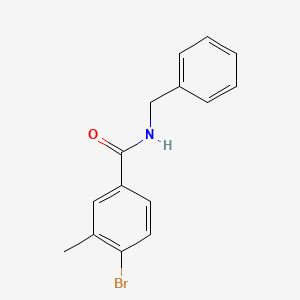
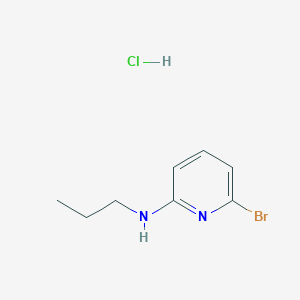
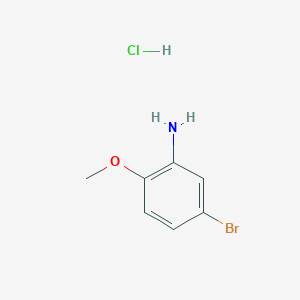
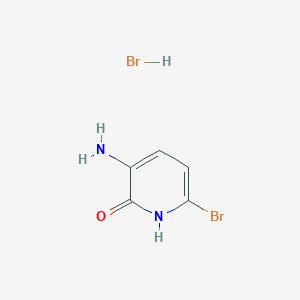

![3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol](/img/structure/B1372484.png)
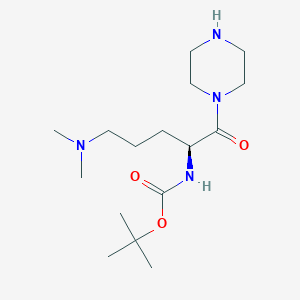
![4-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1372486.png)
